(4-bromophenyl)methyl pyridine-3-carboxylate
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Overview
Description
“4-bromobenzyl nicotinate” is a chemical compound with the molecular formula C13H10BrNO2 . It is a derivative of benzyl nicotinate, which is a rubefacient and vasodilator used in combination with analgesics in topical preparations .
Synthesis Analysis
The synthesis of “4-bromobenzyl nicotinate” is not explicitly mentioned in the available resources. However, a related compound, 4-bromobenzyl alcohol, can be selectively oxidized to 4-bromobenzaldehyde or 4-bromobenzoic acid with Oxone . The synthesis of nicotinate compounds has also been discussed in the context of biosynthesis of Nicotinamide Mononucleotide .
Molecular Structure Analysis
The molecular structure of “4-bromobenzyl nicotinate” consists of a bromobenzyl group attached to a nicotinate group . The bromobenzyl group is a benzyl group substituted with a bromine atom, and the nicotinate group is derived from nicotinic acid, a form of vitamin B3 .
Chemical Reactions Analysis
Specific chemical reactions involving “4-bromobenzyl nicotinate” are not detailed in the available resources. However, the bromoaryl group of 4-bromobenzaldehyde, a related compound, may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde .
Physical and Chemical Properties Analysis
The specific physical and chemical properties of “4-bromobenzyl nicotinate” are not detailed in the available resources. However, it is known that the compound has a molecular formula of C13H10BrNO2 and an average mass of 292.128 Da .
Mechanism of Action
The mechanism of action of “4-bromobenzyl nicotinate” is not explicitly mentioned in the available resources. However, benzyl nicotinate, a related compound, is known to act as a rubefacient and vasodilator . Nicotine, another related compound, acts as an agonist at nicotinic acetylcholine receptors .
Safety and Hazards
The specific safety and hazards associated with “4-bromobenzyl nicotinate” are not detailed in the available resources. However, related compounds such as 4-bromobenzyl alcohol and 4-bromobenzyl bromide are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for “4-bromobenzyl nicotinate” are not explicitly mentioned in the available resources. However, the biosynthesis of nicotinate compounds, such as Nicotinamide Mononucleotide, is currently attracting much attention due to its non-toxic reaction conditions and low amounts of isomers .
Properties
IUPAC Name |
(4-bromophenyl)methyl pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-12-5-3-10(4-6-12)9-17-13(16)11-2-1-7-15-8-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUOLTVDWWRULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203382 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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